molecular formula C10H7ClO3 B11890087 3-Chloro-4-methoxy-2H-chromen-2-one

3-Chloro-4-methoxy-2H-chromen-2-one

Cat. No.: B11890087
M. Wt: 210.61 g/mol
InChI Key: ZGQHVPKCWYPMGB-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. The molecular formula of this compound is C10H7ClO3, and it has a molecular weight of 210.61 g/mol . Coumarins are naturally occurring compounds found in many plants and have been used in traditional medicine for centuries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxy-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst . This method can be carried out using both homogeneous catalysts, such as concentrated sulfuric acid, and heterogeneous catalysts, such as cation-exchange resins .

Another method involves the Knoevenagel condensation, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . This reaction is typically carried out under mild conditions and can be used to synthesize various coumarin derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is becoming increasingly common in industrial processes to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted coumarin derivatives .

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

3-chloro-4-methoxychromen-2-one

InChI

InChI=1S/C10H7ClO3/c1-13-9-6-4-2-3-5-7(6)14-10(12)8(9)11/h2-5H,1H3

InChI Key

ZGQHVPKCWYPMGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)OC2=CC=CC=C21)Cl

Origin of Product

United States

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